
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate is a chemical compound with the molecular formula C10H11NO2 It is a derivative of indan, a bicyclic hydrocarbon, and contains a hydroxyl group and a methylcarbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate typically involves the following steps:
Formation of 1H-Inden-5-ol, 2,3-dihydro-: This intermediate can be synthesized through the reduction of 1H-indene-5-one using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol.
Carbamoylation: The hydroxyl group of 1H-Inden-5-ol, 2,3-dihydro- is then reacted with methyl isocyanate (CH3NCO) to form the methylcarbamate derivative. This reaction is typically carried out under mild conditions, such as room temperature, in the presence of a base like triethylamine (TEA) to neutralize the generated hydrogen chloride (HCl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation with thionyl chloride (SOCl2) to form a chloro derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 1H-Inden-5-one, 2,3-dihydro-.
Reduction: Formation of 1H-Inden-5-amine, 2,3-dihydro-.
Substitution: Formation of 1H-Inden-5-chloro, 2,3-dihydro-.
Wissenschaftliche Forschungsanwendungen
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
1H-Inden-5-ol, 2,3-dihydro-, methylcarbamate can be compared with other similar compounds, such as:
1H-Inden-5-ol, 2,3-dihydro-: Lacks the methylcarbamate group, making it less versatile in certain applications.
1H-Inden-5-amine, 2,3-dihydro-: Contains an amine group instead of a hydroxyl group, leading to different chemical reactivity and biological activity.
1H-Inden-5-chloro, 2,3-dihydro-: Contains a chloro group, which can be used for further functionalization through nucleophilic substitution reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
120-59-2 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
2,3-dihydro-1H-inden-5-yl N-methylcarbamate |
InChI |
InChI=1S/C11H13NO2/c1-12-11(13)14-10-6-5-8-3-2-4-9(8)7-10/h5-7H,2-4H2,1H3,(H,12,13) |
InChI-Schlüssel |
JOYSBFMLGYQIPE-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)OC1=CC2=C(CCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


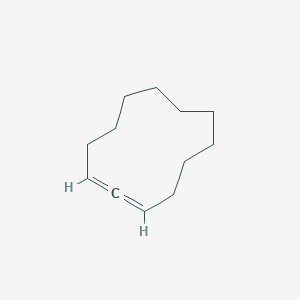
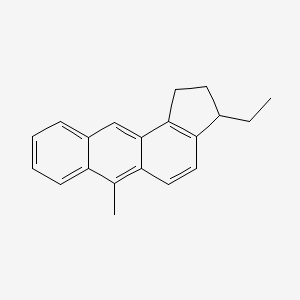
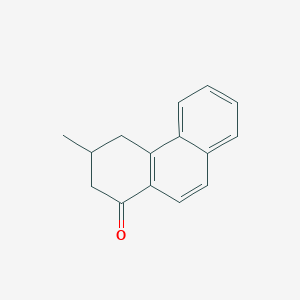
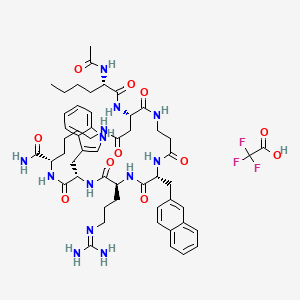

![3-[(2,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B14749543.png)
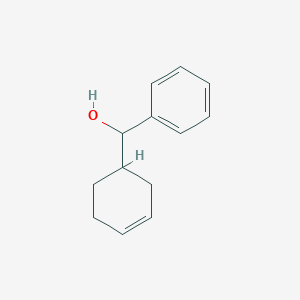

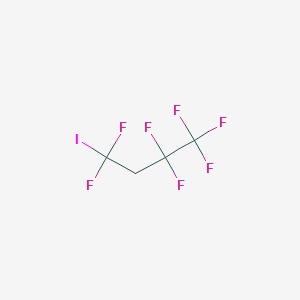
![Acetonitrile, [(4-nitrobenzoyl)oxy]-](/img/structure/B14749595.png)
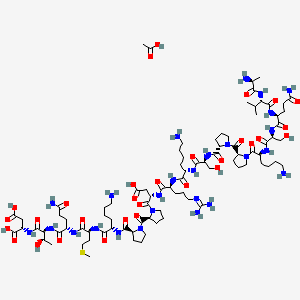

![(1-{[(1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(prop-1-en-2-yl)phenyl]propyl)sulfanyl]methyl}cyclopropyl)acetic acid](/img/structure/B14749610.png)

